molecular formula C20H19NO5 B11158109 N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine

Cat. No.: B11158109
M. Wt: 353.4 g/mol
InChI Key: MRUNGDSDRLASQM-MRXNPFEDSA-N
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Description

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine typically involves the reaction of 7-hydroxy-4-methylcoumarin with D-phenylalanine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions . The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is attributed to its ability to inhibit the enzyme thrombin, which plays a key role in blood clotting. The compound may also interact with other enzymes and receptors, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives, such as:

Uniqueness

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine is unique due to its specific structure, which combines the coumarin moiety with D-phenylalanine. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development .

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(2R)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H19NO5/c1-12-9-18(23)26-19-14(12)7-8-17(22)15(19)11-21-16(20(24)25)10-13-5-3-2-4-6-13/h2-9,16,21-22H,10-11H2,1H3,(H,24,25)/t16-/m1/s1

InChI Key

MRUNGDSDRLASQM-MRXNPFEDSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN[C@H](CC3=CC=CC=C3)C(=O)O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC3=CC=CC=C3)C(=O)O)O

Origin of Product

United States

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